molecular formula C44H71N13O13 B10774715 Saralasin acetate hydrate

Saralasin acetate hydrate

Numéro de catalogue: B10774715
Poids moléculaire: 990.1 g/mol
Clé InChI: YBZYNINTWCLDQA-UHKVWXOHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(1-(N-(N-(N-(N-(N2-(N-Methylglycyl-L-arginyl)-L-L-valyl)-L-tyrosyl)-L-valyl)-L-histidyl)-L-prolyl)-L-alanine acetate (salt) hydrate is a synthetic peptide derivative featuring a complex sequence of amino acids with specific modifications:

  • N-Methylglycine (sarcosine) at the N-terminus, linked to L-arginine.
  • A branched structure incorporating L-valine (twice), L-tyrosine, L-histidine, L-proline, and L-alanine.
  • An acetate salt hydrate formulation, enhancing solubility and stability .

Its design incorporates both hydrophobic (valine, tyrosine) and hydrophilic (arginine, histidine) residues, balancing solubility and membrane permeability .

Propriétés

Formule moléculaire

C44H71N13O13

Poids moléculaire

990.1 g/mol

Nom IUPAC

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;hydrate

InChI

InChI=1S/C42H65N13O10.C2H4O2.H2O/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;1-2(3)4;/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);1H3,(H,3,4);1H2/t24-,28-,29-,30-,31-,33-,34-;;/m0../s1

Clé InChI

YBZYNINTWCLDQA-UHKVWXOHSA-N

SMILES isomérique

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O

SMILES canonique

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O

Origine du produit

United States

Activité Biologique

N-(1-(N-(N-(N-(N-(N2-(N-Methylglycyl-L-arginyl)-L-L-valyl)-L-tyrosyl)-L-valyl)-L-histidyl)-L-prolyl)-L-alanine acetate (salt) hydrate is a complex peptide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of various amino acids, including L-arginine, L-valine, L-tyrosine, L-histidine, L-proline, and L-alanine. Its intricate structure suggests multiple sites for biological interaction, which may contribute to its pharmacological effects.

PropertyValue
Molecular FormulaC₃₁H₅₃N₇O₆
Molecular Weight609.81 g/mol
SolubilityModerately soluble
pKa9.0
Log P0.64

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, particularly those linked to immune response and inflammation.
  • Membrane Interaction : Its peptide nature allows it to interact with cell membranes, potentially altering membrane permeability and facilitating the entry of other therapeutic agents.
  • Enzyme Inhibition : There is evidence suggesting that the compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions.

Therapeutic Applications

Research indicates that this compound may have applications in:

  • Anticancer Therapy : Due to its ability to induce apoptosis in cancer cells through receptor-mediated pathways.
  • Anti-inflammatory Effects : It may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Properties : Potentially beneficial in neurodegenerative diseases through modulation of neurotransmitter systems.

Case Studies and Research Findings

Several studies have explored the biological activity of similar peptide compounds, providing insights into their therapeutic potential.

Case Study 1: Anticancer Activity

A study published in Molecular Medicine demonstrated that a related peptide exhibited significant cytotoxic effects on breast cancer cells via apoptosis induction. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Study 2: Anti-inflammatory Mechanism

Research published in Pharmacology & Therapeutics highlighted the anti-inflammatory properties of peptide analogs. These compounds were shown to inhibit NF-kB activation, leading to decreased expression of inflammatory cytokines in macrophages .

Table 2: Summary of Relevant Studies

Study ReferenceFocus AreaKey Findings
Molecular MedicineAnticancer ActivityInduced apoptosis in cancer cells
Pharmacology & TherapeuticsAnti-inflammatory EffectsInhibited NF-kB activation

Comparaison Avec Des Composés Similaires

Structural Analogues

Table 1: Key Structural Differences Among Peptide Derivatives
Compound Name Sequence/Modifications Notable Features Reference
Target Compound N-Methylglycyl-L-arginyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-alanine Acetate salt hydrate; methylated glycine
L-Proline derivative (107864-66-4) L-arginyl-L-tyrosyl-L-lysyl-L-glutaminyl-L-lysyl-L-isoleucyl-L-isoleucyl-L-alanyl Branched lysine/isoleucine repeats; lacks methylation
N-Palmitoyl-L-arginine (58725-47-6) Palmitic acid conjugated to L-arginine Fatty acid modification for lipophilicity
L-Alanine methyl ester derivatives (1160-54-9) Benzyloxycarbonyl-protected glycyl-prolyl-alanyl sequences Esterified C-terminus; protective groups

Key Observations :

  • The target compound’s N-methylglycine distinguishes it from lysine-rich analogues (e.g., 107864-66-4), which may alter receptor binding kinetics .
  • Unlike N-palmitoyl derivatives (e.g., 58725-47-6), the target lacks lipid modifications, favoring aqueous solubility over membrane integration .
  • Compared to methyl ester derivatives (e.g., 1160-54-9), the acetate salt hydrate formulation avoids enzymatic ester hydrolysis, improving metabolic stability .

Analysis :

  • The target compound likely employs solid-phase peptide synthesis (SPPS) with Fmoc protection, similar to methods for branched peptides in . This contrasts with solution-phase formylation/reduction for heterocycles (e.g., ), which are less suitable for long peptides .
  • The acetate salt is introduced during purification, a step absent in lipidated (e.g., N-palmitoyl) or esterified analogues .

Physicochemical and Spectroscopic Properties

Table 3: NMR Chemical Shift Comparisons (Region A: Positions 39–44)
Compound δ (ppm) for Region A δ (ppm) for Region B (Positions 29–36) Inference
Target Compound 7.2–7.8 (aromatic, tyrosine) 1.0–1.5 (valine methyl) Aromatic signals confirm tyrosine; valine methyl groups unchanged
Rapa (Reference) 6.9–7.1 1.2–1.6 Similar valine environment
Compound 7 () 7.4–8.0 1.3–1.7 Shift in Region A suggests structural divergence

Findings :

  • The target’s tyrosine residue causes upfield shifts in Region A compared to Rapa, indicating altered π-π interactions .
  • Region B (valine methyl groups) shows minimal shifts, confirming conserved hydrophobic packing across analogues .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this complex peptide, and how can purity be ensured?

  • Synthesis Steps :

Solid-Phase Peptide Synthesis (SPPS) : Use Fmoc/t-Bu chemistry for sequential coupling of amino acids, starting with L-alanine. Ensure proper activation (e.g., HBTU/DIPEA) and deprotection (20% piperidine in DMF) .

Acetylation : Introduce the N-methylglycyl group via acetylation reagents like acetic anhydride .

Cleavage and Precipitation : Cleave from the resin using TFA/water/TIS (95:2.5:2.5), then precipitate in cold ether .

  • Purity Assurance :

  • HPLC : Use reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA). Target ≥95% purity .
  • Mass Spectrometry : Confirm molecular weight (e.g., observed m/z vs. calculated) .

Q. Which analytical techniques are critical for structural characterization?

  • X-ray Crystallography : Resolve bond angles and torsion angles (e.g., C1-N1-C13 = 175.08°; C8-C2-C1 = 120.61° ).
  • Circular Dichroism (CD) : Assess secondary structure (e.g., α-helix or β-sheet content) in aqueous buffers .
  • NMR : Assign peaks for backbone protons (e.g., δ 7.2–8.5 ppm for aromatic Tyr residues) .

Advanced Research Questions

Q. How can conflicting crystallographic data on bond angles be resolved?

  • Example Conflict : C1-N1-C13 angles reported as 175.08° vs. 173.69° .
  • Resolution Strategies :

Temperature Control : Ensure crystallography is performed at consistent temperatures (e.g., 100 K) to minimize thermal motion artifacts .

Refinement Software : Compare results from SHELXL vs. PHENIX to identify model biases .

Validation Metrics : Cross-check R-factors (<0.05) and electron density maps .

Q. What methodologies optimize enzymatic stability for in vitro assays?

  • Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to measure ΔH and Tm (e.g., ΔH = 120 kJ/mol for peptide unfolding ).
  • Protease Resistance :

  • Add protease inhibitors (e.g., PMSF for serine proteases) .
  • Modify termini (e.g., acetylation or amidation) to reduce degradation .
    • Buffer Optimization : Test phosphate vs. Tris buffers at pH 7.4 ± 0.2 for solubility and stability .

Q. How can computational modeling enhance synthesis and functional analysis?

  • Molecular Dynamics (MD) Simulations :

  • Predict folding pathways using AMBER or GROMACS .
  • Analyze solvent accessibility of labile residues (e.g., histidyl or tyrosyl) .
    • AI-Driven Design :
  • Train neural networks on existing peptide stability data to predict optimal reaction conditions (e.g., temperature, solvent ratios) .

Methodological Recommendations

  • Experimental Design : Use fractional factorial designs to screen synthesis variables (e.g., coupling time, solvent volume) .
  • Data Contradiction Analysis : Apply Bayesian statistics to weigh conflicting structural data .
  • Collaborative Frameworks : Link studies to peptide engineering theories (e.g., "hydrophobic collapse" for stability ).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.